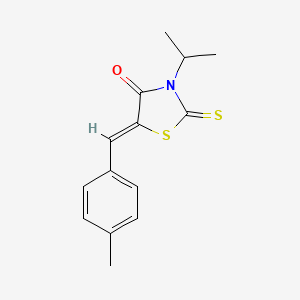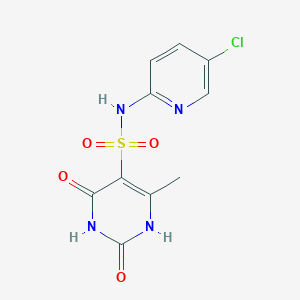![molecular formula C16H25NO2 B6029249 2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol](/img/structure/B6029249.png)
2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol, also known as MPPE, is a chemical compound that has been the subject of extensive scientific research. MPPE is a piperidine derivative that has been found to have a range of biochemical and physiological effects, making it a valuable tool for researchers in the fields of pharmacology and neuroscience. In
作用機序
The mechanism of action of 2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol is not fully understood, but it is thought to involve modulation of the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine. This compound has been shown to inhibit the reuptake of these neurotransmitters, leading to increased levels of extracellular neurotransmitter and enhanced neurotransmission. This compound has also been shown to modulate the activity of ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors.
Biochemical and Physiological Effects
This compound has a range of biochemical and physiological effects, including modulation of neurotransmitter release and uptake, and modulation of ion channel activity. This compound has been shown to increase extracellular levels of dopamine, serotonin, and norepinephrine, leading to enhanced neurotransmission. This compound has also been shown to modulate the activity of ion channels, leading to changes in cellular excitability and synaptic transmission.
実験室実験の利点と制限
2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol has several advantages as a tool for scientific research. It is relatively easy to synthesize, and its effects on neurotransmitter release and uptake are well-documented. This compound can be used to investigate the role of the piperidine moiety in the pharmacological activity of various compounds, and its effects on behavior and cognition make it a valuable tool for investigating the mechanisms underlying drug addiction and withdrawal.
However, there are also limitations to the use of this compound in lab experiments. This compound has been shown to have a range of effects on the central nervous system, and its effects on neurotransmitter release and uptake may be difficult to interpret in the context of complex neural circuits. Additionally, the use of this compound in animal models may not accurately reflect the effects of the compound in humans.
将来の方向性
There are several future directions for research on 2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol. One area of interest is the development of more selective and potent derivatives of this compound that can be used to investigate the role of the piperidine moiety in the pharmacological activity of various compounds. Another area of interest is the use of this compound in combination with other drugs to investigate the mechanisms underlying drug addiction and withdrawal. Finally, the use of this compound in human studies may provide valuable insights into the effects of the compound on behavior and cognition, and its potential as a therapeutic agent.
合成法
The synthesis method of 2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol involves the reaction of 4-methoxy-3-methylbenzylamine with ethylene oxide in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis of this compound has been well-documented in the scientific literature and is considered to be a relatively straightforward process.
科学的研究の応用
2-[1-(4-methoxy-3-methylbenzyl)-2-piperidinyl]ethanol has been widely used in scientific research as a tool to investigate the role of the piperidine moiety in the pharmacological activity of various compounds. It has been shown to have a range of effects on the central nervous system, including modulation of neurotransmitter release and uptake, and modulation of ion channel activity. This compound has also been used to investigate the mechanisms underlying drug addiction and withdrawal, as well as the effects of various drugs on behavior and cognition.
特性
IUPAC Name |
2-[1-[(4-methoxy-3-methylphenyl)methyl]piperidin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-13-11-14(6-7-16(13)19-2)12-17-9-4-3-5-15(17)8-10-18/h6-7,11,15,18H,3-5,8-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTIZXLDVRLEDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCCCC2CCO)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 2-[(3-chlorophenyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6029192.png)
![3-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B6029200.png)
![N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B6029205.png)
![methyl 5-(2-furyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B6029207.png)

![methyl 2-({[(4-ethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetyl}amino)benzoate](/img/structure/B6029212.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-8-methoxy-4-methylquinoline](/img/structure/B6029222.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-2-furamide](/img/structure/B6029236.png)
![N-isopropyl-7-(3-methylbenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B6029237.png)
![6-amino-2-{[(1-phenyl-1H-tetrazol-5-yl)methyl]thio}-4-pyrimidinol](/img/structure/B6029262.png)

![N-(diphenylmethyl)-2-[(4-methyl-5-oxo-4,5,6,7,8,9-hexahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio]acetamide](/img/structure/B6029277.png)
![1-cyclohexyl-N-[2-methyl-1-(5-methyl-1H-benzimidazol-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6029281.png)
![5-[2-(benzyloxy)benzylidene]-2-imino-1,3-thiazolidin-4-one](/img/structure/B6029284.png)